Tricaproin

Catalog No.
S590547
CAS No.
621-70-5
M.F
C21H38O6
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaproin

CAS Number

621-70-5

Product Name

Tricaproin

IUPAC Name

2,3-di(hexanoyloxy)propyl hexanoate

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3

InChI Key

MAYCICSNZYXLHB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

Solubility

0.00045 mg/mL at 37 °C

Synonyms

Hexanoic Acid 1,2,3-Propanetriyl Ester; Trihexanoin; Caproic Triglyceride; Glycerin Tricaproate; Glycerin Trihexanoate; Glycerol Tricaproate; Glycerol Tricapronate; Glycerol Trihexanoate; Glyceryl Tricaproate; NSC 406885; Tricapronin; Tricaproylglyce

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

In Vitro and In Vivo Studies of Lipid Metabolism:

Tricaproin, due to its unique structure and medium-chain length fatty acids, can be utilized in in vitro and in vivo studies to investigate various aspects of lipid metabolism. Its rapid absorption and different metabolic pathways compared to longer-chain triglycerides make it a valuable tool for researchers. For example, Tricaproin can be used to:

  • Study the effects of dietary fat on metabolic pathways: By comparing the effects of Tricaproin with other types of fats on cellular and organismal levels, researchers can gain insights into how different fats are absorbed, metabolized, and utilized for energy production. [Source: National Institutes of Health, ]
  • Investigate the role of specific enzymes in fat digestion: Tricaproin can be used as a substrate for enzymes involved in fat breakdown, allowing researchers to study their activity and function in various tissues and cell types. [Source: Journal of Lipid Research, ]

Drug Delivery Systems:

Tricaproin's properties, like its solubility and biocompatibility, make it a potential candidate for developing drug delivery systems. By encapsulating hydrophobic drugs within Tricaproin-based nanoparticles, researchers aim to:

  • Improve drug solubility and bioavailability: Encapsulation can enhance the solubility of poorly soluble drugs, leading to improved absorption and distribution in the body. [Source: International Journal of Pharmaceutics, ]
  • Target specific tissues or cells: By modifying the surface of Tricaproin-based nanoparticles, researchers can potentially target the delivery of drugs to specific tissues or cell types, improving drug efficacy and reducing side effects. [Source: Current Drug Delivery, ]

Research on Fatty Acid Oxidation Disorders:

Tricaproin may be used in research on fatty acid oxidation disorders, where the body has difficulty breaking down certain types of fats. Due to its medium-chain length, Tricaproin bypasses the usual breakdown pathway in the gut and is directly transported to the liver, where it is readily metabolized for energy. This property makes it a potential alternative energy source for individuals with these disorders. [Source: Molecular Genetics and Metabolism, ]

Other Potential Applications:

Preliminary research suggests Tricaproin might have additional applications in:

  • Studying the effects of dietary fats on cognitive function [Source: Frontiers in Nutrition, ]
  • Investigating the role of specific gut microbiota in health and disease [Source: Applied Microbiology and Biotechnology, ]

Tricaproin, also known as glycerol trihexanoate, is a triglyceride formed by the esterification of glycerol with hexanoic acid (caproic acid). Its chemical formula is C21H38O6C_{21}H_{38}O_{6}, and it has a molecular weight of approximately 386.52 g/mol . Tricaproin is characterized by its three hexanoyl groups attached to the glycerol backbone, which contributes to its unique properties and functionalities.

Research suggests tricaproin might be beneficial due to its role as a medium-chain triglyceride (MCT). MCTs are absorbed and metabolized differently than long-chain triglycerides (LCTs), the most common type of fat in food. MCTs are broken down more quickly and may provide a readily available energy source [].

Studies are investigating the potential applications of tricaproin in various areas, including:

  • Infant nutrition: MCTs like tricaproin might be helpful for infants with fat malabsorption issues [].
  • Athletic performance: MCTs could potentially serve as a fuel source for athletes [].

The synthesis of tricaproin primarily involves the esterification reaction between glycerol and hexanoic acid. This reaction can be represented as follows:

Glycerol+3×Hexanoic AcidTricaproin+3×Water\text{Glycerol}+3\times \text{Hexanoic Acid}\rightarrow \text{Tricaproin}+3\times \text{Water}

This reaction typically requires specific conditions such as elevated temperatures (ranging from 120 to 210 °C) and the presence of catalysts like Amberlyst-15 or other acid catalysts to enhance the reaction rate and yield .

Tricaproin exhibits several biological activities, primarily due to its fatty acid composition. It has been studied for its potential health benefits, including:

  • Antimicrobial Properties: Tricaproin has demonstrated effectiveness against certain bacteria and fungi, making it a candidate for use in food preservation and pharmaceuticals.
  • Energy Source: As a medium-chain triglyceride, it can be rapidly metabolized for energy, offering potential benefits in dietary applications.
  • Therapeutic Potential: Research suggests that tricaproin may have applications in managing metabolic disorders due to its unique fatty acid profile .

Tricaproin can be synthesized using various methods, including:

  • Catalytic Esterification: This is the most common method, where glycerol reacts with hexanoic acid in the presence of an acid catalyst. The process can be optimized through temperature control and catalyst selection to improve yield .
  • Sonication-Assisted Synthesis: This method uses ultrasonic waves to enhance the reaction efficiency, leading to faster synthesis times and higher yields .
  • Solvent-Free Reactions: Recent studies have explored solvent-free synthesis approaches that reduce environmental impact and simplify purification processes .

Tricaproin has diverse applications across various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Incorporated in skin care formulations due to its moisturizing properties.
  • Pharmaceuticals: Explored for use in drug delivery systems owing to its biocompatibility and ability to solubilize active ingredients.
  • Biofuels: Investigated as a potential biofuel component due to its favorable combustion properties.

Research on tricaproin's interactions with other compounds is limited but reveals interesting findings:

  • With Lipids: Tricaproin interacts well with other lipids, enhancing their stability and bioavailability.
  • With Antimicrobials: Studies indicate that tricaproin can enhance the efficacy of certain antimicrobial agents when used in combination, suggesting synergistic effects that could be beneficial in formulations .

Tricaproin shares similarities with other triglycerides but is unique due to its specific fatty acid composition. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
TricaprylinC21H42O6C_{21}H_{42}O_{6}Derived from caprylic acid; shorter chain length.
TristearinC57H110O6C_{57}H_{110}O_{6}Derived from stearic acid; longer chain fatty acids.
TriacetinC9H14O5C_{9}H_{14}O_{5}Contains acetic acid; used as a solvent and plasticizer.

Tricaproin's uniqueness lies in its medium-chain fatty acids, which provide distinct metabolic advantages compared to longer-chain triglycerides like tristearin or shorter ones like triacetin .

Physical Description

Liquid

XLogP3

5.7

Melting Point

-60.0 °C
-25°C

UNII

EZ1Y9R895Y

Other CAS

621-70-5

Wikipedia

Trihexanoin

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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